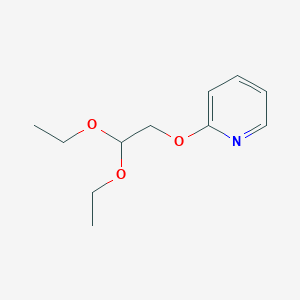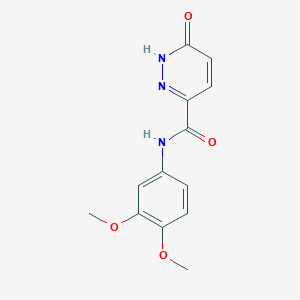
2-Methoxy-4,6-dimethylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4,6-dimethylpyridine-3-carboxamide, also known as MDP, is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
2-Methoxy-4,6-dimethylpyridine-3-carboxamide inhibits DHODH by binding to the enzyme's active site and preventing the oxidation of dihydroorotate to orotate. This leads to a depletion of the intracellular pool of uridine monophosphate (UMP), which is required for DNA and RNA synthesis. The inhibition of DHODH by this compound has been shown to have immunosuppressive effects, as well as antitumor and antiviral effects.
Biochemical and Physiological Effects:
This compound has been shown to have antiproliferative effects on cancer cells, as well as immunosuppressive effects on T cells and B cells. It has also been shown to have antiviral effects against a wide range of viruses, including influenza, HIV, and hepatitis B and C. In addition, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-4,6-dimethylpyridine-3-carboxamide is a relatively stable compound that can be easily synthesized in high purity and high yield. It has been extensively studied for its potential applications in various fields, and its mechanism of action is well understood. However, this compound is not without limitations. It is a highly reactive compound that can easily oxidize and degrade in the presence of air and moisture. In addition, its solubility in water is limited, which may pose challenges for its use in biological assays.
Orientations Futures
There are many potential future directions for research on 2-Methoxy-4,6-dimethylpyridine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of DHODH, which may have greater therapeutic potential than this compound. Another area of interest is the development of new synthetic methods for this compound and other pyridine derivatives, which may enable the synthesis of new compounds with novel properties. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, which may help to optimize its use in clinical applications.
Méthodes De Synthèse
2-Methoxy-4,6-dimethylpyridine-3-carboxamide can be synthesized through a multistep process involving the reaction of 2,4-dimethyl-3-pyridinecarboxylic acid with methoxyamine hydrochloride, followed by the addition of acetic anhydride and sodium bicarbonate. The resulting this compound is then purified using column chromatography or recrystallization. This synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
2-Methoxy-4,6-dimethylpyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry, particularly as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine synthesis pathway, and its inhibition has been shown to have therapeutic effects in various diseases, including cancer, autoimmune diseases, and viral infections. This compound has also been studied for its potential applications in organic synthesis, as a building block for the synthesis of other pyridine derivatives, and in materials science, as a precursor for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
2-methoxy-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-4-6(2)11-9(13-3)7(5)8(10)12/h4H,1-3H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAYYMBLHFWNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001348057 |
Source


|
| Record name | 2-Methoxy-4,6-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001348057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
309755-79-1 |
Source


|
| Record name | 2-Methoxy-4,6-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001348057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2947149.png)
![N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2947151.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947152.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2947156.png)

![4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2947158.png)

![2-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947161.png)
![3-{[4-(4-Fluorophenyl)piperazinyl]carbonyl}-6-nitrochromen-2-one](/img/structure/B2947162.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetyl}piperazine](/img/structure/B2947163.png)
![ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate](/img/structure/B2947164.png)